molecular formula C10H9N3 B067492 [2,2'-Bipyridin]-6-amine CAS No. 178039-84-4

[2,2'-Bipyridin]-6-amine

Cat. No.: B067492
CAS No.: 178039-84-4
M. Wt: 171.2 g/mol
InChI Key: FXVYZSKRRVSINZ-UHFFFAOYSA-N
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Description

[2,2’-Bipyridin]-6-amine is an organic compound belonging to the bipyridine family. It consists of two pyridine rings connected at the 2 and 2’ positions, with an amine group attached to the 6 position of one of the pyridine rings. This compound is known for its ability to form stable complexes with various metal ions, making it a valuable ligand in coordination chemistry.

Scientific Research Applications

[2,2’-Bipyridin]-6-amine has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

It is known that 2,2’-bipyridine derivatives are commonly used as ligands in coordination chemistry . They can bind to various metal ions, forming organometallic complexes . The role of these targets can vary depending on the specific metal ion involved and the biological context.

Mode of Action

The mode of action of [2,2’-Bipyridin]-6-amine involves its interaction with its targets, leading to changes at the molecular level . As a ligand, it can form complexes with metal ions, which can then interact with other molecules or structures within a cell . The exact nature of these interactions and the resulting changes would depend on the specific targets and the biological context.

Biochemical Pathways

The interaction of organometallic complexes with biological molecules can influence various biochemical processes . For example, they can affect enzyme activity, protein function, and cellular signaling pathways. The downstream effects of these interactions can include changes in cellular metabolism, gene expression, and cell behavior.

Pharmacokinetics

Pharmacokinetics is crucial as it determines the onset, duration, and intensity of a drug’s effect

Result of Action

The formation of organometallic complexes can have various effects at the molecular and cellular levels . For example, they can influence the function of enzymes and other proteins, alter cellular signaling pathways, and affect cell behavior. The specific effects would depend on the nature of the complexes formed and the biological context.

Action Environment

The action, efficacy, and stability of [2,2’-Bipyridin]-6-amine can be influenced by various environmental factors. These can include the presence of specific metal ions for complex formation , the pH and temperature of the environment, and the presence of other molecules that can interact with the compound or its complexes.

Biochemical Analysis

Biochemical Properties

[2,2’-Bipyridin]-6-amine acts as a bidentate chelating ligand, forming complexes with transition metal ions .

Cellular Effects

The effects of [2,2’-Bipyridin]-6-amine on various types of cells and cellular processes are still being explored. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of [2,2’-Bipyridin]-6-amine is complex and multifaceted. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Current studies focus on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of [2,2’-Bipyridin]-6-amine vary with different dosages in animal models. Current research is investigating any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Transport and Distribution

The transport and distribution of [2,2’-Bipyridin]-6-amine within cells and tissues are complex processes that involve various transporters or binding proteins. Current research is exploring its effects on localization or accumulation .

Subcellular Localization

Studies are investigating any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bipyridin]-6-amine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where 6-bromo-2,2’-bipyridine is reacted with an amine source under palladium catalysis. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide .

Industrial Production Methods: Industrial production of [2,2’-Bipyridin]-6-amine may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Types of Reactions:

    Oxidation: [2,2’-Bipyridin]-6-amine can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of [2,2’-Bipyridin]-6-amine can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amine group in [2,2’-Bipyridin]-6-amine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often carried out in solvents like ethanol or tetrahydrofuran.

    Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions may require catalysts or specific conditions like elevated temperatures.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bipyridine N-oxides, while reduction can produce the corresponding amine derivatives.

Comparison with Similar Compounds

Uniqueness: [2,2’-Bipyridin]-6-amine stands out due to its unique combination of a bipyridine core and an amine functional group. This structure allows it to form stable complexes with a wide range of metal ions and participate in diverse chemical reactions, making it a valuable tool in various fields of research and industry.

Properties

IUPAC Name

6-pyridin-2-ylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-6-3-5-9(13-10)8-4-1-2-7-12-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXVYZSKRRVSINZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00566171
Record name [2,2'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178039-84-4
Record name [2,2'-Bipyridin]-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00566171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-2,2′-bipyridine (3.0 mmol, 705 mg) and Cu2O (0.01 mmol, 1.0 mg) in glycol in autoclave NH3 was feed. The reaction was maintained under 10 atm of NH3 at 110° C. for 24 h. After cooling to room temperature, water was added and the aqueous phase was extracted with DCM. The combined organic layers were washed with brine and dried over MgSO4. After solvent evaporation, the crude product was purified by column chromatography on silica gel (Hexanes:ethyl acetate=1:1 as eluent) to afford a white solid (437 mg, 85% yield). 1H NMR (500 MHz, CDCl3, ppm): 8.65 (s, 1H), 8.25 (d, 1H, J=7.9 Hz), 7.79-7.76 (m, 1H), 7.71-7.70 (m, 1H), 7.57 (t, 1H, J=7.1 Hz), 7.26 (t, 1H, J=7.1 Hz), 6.65 (d, 1H, J=7.9 Hz), 4.53 (br, 2H). 13C NMR (125 MHz, CDCl3, ppm): 157.97, 156.38, 154.57, 149.11, 138.58, 136.73, 123.31, 120.94, 111.59, 108.87.
Quantity
705 mg
Type
reactant
Reaction Step One
[Compound]
Name
Cu2O
Quantity
1 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
glycol
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
85%

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